Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of L-Leucine-D10, 15N, a stable isotope-labeled amino acid critical for modern quantitative proteomics, metabolomics, and drug development research. We will delve into its chemical identity, the rationale behind its dual-labeling, and detailed protocols for its application, offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundation: Understanding the Power of Stable Isotope Labeling
In the landscape of quantitative biology, the ability to accurately measure dynamic changes in proteins and metabolites is paramount. Stable isotope labeling has emerged as a gold standard, enabling precise relative and absolute quantification of molecules in complex biological systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe to handle, making them ideal for a wide range of in vitro and in vivo studies.[2]
The core principle lies in introducing a "heavy" version of a molecule into a biological system. This heavy molecule is chemically identical to its natural, "light" counterpart but has a greater mass due to the incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] Mass spectrometry can then distinguish between the light and heavy forms, allowing for precise quantification by comparing their signal intensities.[4]
L-Leucine, an essential branched-chain amino acid, plays a pivotal role in protein synthesis and various metabolic processes, including the activation of the mTOR signaling pathway.[5] Its frequent occurrence in proteins and its essential nature make it an excellent candidate for metabolic labeling studies.[6]
Chemical Identity and Properties of L-Leucine-D10, 15N
A dedicated CAS (Chemical Abstracts Service) number for the dually labeled L-Leucine-D10, 15N is not consistently assigned by suppliers. Instead, the individual CAS numbers for the deuterated and 15N-labeled forms are typically referenced.
| Identifier | L-Leucine-D10 | L-Leucine-15N | L-Leucine-D10, 15N | Unlabeled L-Leucine |
| CAS Number | 106972-44-5[7] | 59935-31-8[8] | Not consistently assigned | 61-90-5 |
| Molecular Formula | C₆H₃D₁₀NO₂ | C₆H₁₃¹⁵NO₂ | C₆H₃D₁₀¹⁵NO₂ | C₆H₁₃NO₂ |
| Molecular Weight | ~141.23 g/mol | ~132.17 g/mol | ~142.23 g/mol [9] | ~131.17 g/mol |
| Synonyms | Leu-d10 | L-Leucine-(15N) | L-Leucine (D10, 15N) | (S)-2-Amino-4-methylpentanoic acid |
The Rationale for Dual Labeling: Why D10 and 15N?
The choice of a D10 and 15N dual-labeling strategy for L-Leucine is a deliberate one, driven by the need for enhanced accuracy and flexibility in mass spectrometry-based quantitative studies.
The Power of Deuterium (D): Deuterium labeling offers a significant mass shift, which is advantageous for resolving labeled and unlabeled peptide signals in a mass spectrometer. The ten deuterium atoms in L-Leucine-D10 provide a substantial mass difference, minimizing isotopic overlap with the natural abundance isotopes of the unlabeled peptide.
The Specificity of Nitrogen-15 (15N): Incorporating ¹⁵N into the amino group provides a distinct mass shift that is independent of the carbon backbone. This is particularly useful in metabolic studies where the carbon skeleton of leucine might be metabolized and incorporated into other molecules. The ¹⁵N label allows for the specific tracing of the nitrogen atom's fate.[9]
Synergistic Advantages of Dual Labeling:
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Increased Mass Shift: The combination of ten deuterium atoms and one nitrogen-15 atom results in a significant mass difference between the labeled and unlabeled leucine, further improving the resolution and accuracy of quantification.
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Enhanced Confidence in Identification: The unique mass shift provided by the dual label can aid in the confident identification of leucine-containing peptides, especially in complex mixtures.
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Versatility in Experimental Design: The presence of two different stable isotopes opens up possibilities for more complex experimental designs, such as multi-plexing or tracing the metabolic fate of both the carbon skeleton and the amino group of leucine simultaneously.[9]
Applications and Experimental Protocols
L-Leucine-D10, 15N is a versatile tool with applications spanning quantitative proteomics, metabolic flux analysis, and its use as an internal standard for pharmacokinetic studies.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the in vivo incorporation of labeled amino acids into proteins for quantitative mass spectrometry.[10] It allows for the accurate comparison of protein abundance between different cell populations.
Experimental Causality: The fundamental principle of SILAC is that two cell populations are grown in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing natural L-Leucine, while the other is grown in "heavy" medium containing L-Leucine-D10, 15N. After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and their proteomes analyzed by mass spectrometry. The ratio of the intensities of the "heavy" and "light" peptides provides a precise measure of the relative abundance of the corresponding protein.
Experimental Workflow: SILAC using L-Leucine-D10, 15N
Caption: SILAC workflow using L-Leucine-D10, 15N.
Detailed Protocol for SILAC:
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Cell Culture Adaptation:
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Culture cells in SILAC-specific media (e.g., DMEM or RPMI 1640) lacking natural leucine.
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Supplement the "light" medium with natural L-Leucine and the "heavy" medium with L-Leucine-D10, 15N.
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Ensure complete incorporation of the heavy amino acid by passaging the cells for at least five to six doublings.[6]
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Verify incorporation efficiency (>98%) by mass spectrometry analysis of a small protein sample.
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Experimental Treatment:
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Sample Preparation:
-
Harvest and lyse the cells from both populations.
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Determine the protein concentration of each lysate.
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Combine equal amounts of protein from the "light" and "heavy" lysates.[11]
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Perform in-solution or in-gel protein digestion (e.g., with trypsin).
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LC-MS/MS Analysis:
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Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
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Data Analysis:
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Utilize specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the heavy and light peptide pairs.[12]
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The peptide ratios are then used to determine the relative abundance of the corresponding proteins between the two experimental conditions.
Internal Standard for Quantitative Analysis
L-Leucine-D10, 15N serves as an excellent internal standard for the accurate quantification of unlabeled L-Leucine in various biological matrices, such as plasma, cell extracts, and tissue homogenates.[13]
Experimental Causality: The principle of isotopic dilution is employed here. A known amount of the "heavy" L-Leucine-D10, 15N is spiked into the sample at the earliest stage of preparation.[14] This internal standard co-elutes with the endogenous "light" L-Leucine during chromatography and is co-ionized in the mass spectrometer. By comparing the peak area of the analyte (light L-Leucine) to the peak area of the internal standard (heavy L-Leucine-D10, 15N), any variations in sample handling, injection volume, and instrument response are effectively normalized, leading to highly accurate and precise quantification.
Experimental Workflow: L-Leucine Quantification using L-Leucine-D10, 15N as an Internal Standard
Caption: Workflow for using L-Leucine-D10, 15N as an internal standard.
Detailed Protocol for L-Leucine Quantification:
Metabolic Fate and Considerations
When using L-Leucine-D10, 15N in metabolic studies, it is crucial to understand its biological processing. Leucine is primarily metabolized in the mitochondria of skeletal muscle and other tissues.[5] The initial step is a reversible transamination to α-ketoisocaproate (KIC).[5] This is followed by oxidative decarboxylation. The dual label allows for tracing both the nitrogen (from ¹⁵N) and the carbon skeleton (from the deuterated backbone) through these metabolic pathways.
Conclusion
L-Leucine-D10, 15N is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical properties and the strategic combination of deuterium and nitrogen-15 labeling provide a robust platform for accurate and precise quantification in a variety of applications. By understanding the principles behind its use and following well-designed experimental protocols, scientists can leverage this stable isotope-labeled amino acid to gain deeper insights into the complexities of cellular function, disease mechanisms, and drug action.
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